Ácido 3-cloroisonicotínico

Descripción general

Descripción

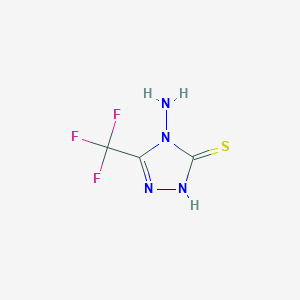

3-Chloroisonicotinic acid is a chemical compound with the molecular formula C6H4ClNO2 . It has an average mass of 157.555 Da and a mono-isotopic mass of 156.993057 Da .

Molecular Structure Analysis

The molecular structure of 3-Chloroisonicotinic acid consists of a pyridine ring substituted with a carboxylic acid group and a chlorine atom . The exact spatial arrangement of these groups can vary, leading to different polymorphs .Physical And Chemical Properties Analysis

3-Chloroisonicotinic acid has a density of 1.5±0.1 g/cm3, a boiling point of 387.0±22.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It also has an enthalpy of vaporization of 67.1±3.0 kJ/mol and a flash point of 187.8±22.3 °C .Aplicaciones Científicas De Investigación

Estudios de Polimorfismo

Ácido 3-cloroisonicotínico: exhibe polimorfismo, que es la capacidad de un compuesto para existir en más de una forma cristalina . Esta propiedad es crucial para comprender la estabilidad y la solubilidad de los productos farmacéuticos. Los investigadores han identificado tres polimorfos (I, II y III), cada uno con ángulos de torsión distintos y formaciones de cadenas unidas por enlaces de hidrógeno . Estos polimorfos son valiosos para estudiar las relaciones estructura-propiedad en estado sólido, lo que puede informar el desarrollo de nuevos fármacos.

Análisis de Transición de Fase

El compuesto experimenta transiciones de fase sólido-sólido, que son cambios entre diferentes estados sólidos . Al estudiar estas transiciones mediante métodos como la calorimetría de barrido diferencial y el análisis termogravimétrico, los científicos pueden obtener información sobre la estabilidad térmica y las condiciones de procesamiento del compuesto. Esta información es esencial para la fabricación de materiales que requieren propiedades térmicas precisas.

Caracterización de la Sublimación

La sublimación, la transición directa de sólido a gas, es otra área de interés para el This compound . Comprender el comportamiento de la sublimación es importante para aplicaciones como el depósito de películas delgadas en electrónica y la preparación de materiales de alta pureza.

Investigación de Enlaces de Hidrógeno

Las cadenas unidas por enlaces de hidrógeno formadas por el This compound son significativas para estudiar las interacciones intermoleculares . Estas interacciones son fundamentales para las propiedades de los cristales moleculares y tienen implicaciones para el diseño de materiales con propiedades mecánicas, eléctricas u ópticas específicas.

Exploración del Espacio Conformacional

Explorar el espacio conformacional del This compound puede revelar posibles nuevos polimorfos . Esta exploración es fundamental para los productos farmacéuticos, donde diferentes conformaciones pueden conducir a medicamentos con diferente eficacia, biodisponibilidad y estabilidad.

Cálculos de Energía de Red

Calcular la energía de red y la fuerza del enlace de hidrógeno ayuda a comprender la estabilidad relativa de los diferentes polimorfos . Estos cálculos son importantes para predecir la forma que tomará un compuesto en diversas condiciones, lo que es vital para la formulación de productos farmacéuticos estables y eficaces.

Estudios de Relación Estructura-Propiedad en Estado Sólido

This compound: sirve como compuesto modelo para estudios de relación estructura-propiedad en estado sólido . Estos estudios pueden proporcionar información valiosa para el diseño de nuevos materiales con propiedades deseadas, como mayor estabilidad o mejor rendimiento.

Formulación y Desarrollo Farmacéutico

Las propiedades del This compound, como el polimorfismo y las transiciones de fase, son directamente relevantes para la formulación y el desarrollo de nuevos productos farmacéuticos . Al comprender estas propiedades, los científicos pueden crear medicamentos más eficaces y estables, lo que lleva a mejores resultados terapéuticos.

Safety and Hazards

Mecanismo De Acción

Mode of Action

It’s known that the compound forms hydrogen-bonded chains based on the acid–pyridine heterosynthon . This suggests that it may interact with its targets through hydrogen bonding, leading to changes in the target’s function or structure. More detailed studies are needed to fully understand the interaction between 3-Chloroisonicotinic acid and its targets.

Biochemical Pathways

The compound’s ability to form hydrogen-bonded chains suggests it may influence pathways involving hydrogen bond interactions

Result of Action

Given its ability to form hydrogen-bonded chains, it may induce changes at the molecular level that could potentially affect cellular functions

Action Environment

The action of 3-Chloroisonicotinic acid may be influenced by various environmental factors. For instance, the compound has been found to exist in three polymorphic forms (I, II, and III), each with a different torsion angle between the aromatic ring and the carboxylic acid . This suggests that the compound’s action, efficacy, and stability could be influenced by factors such as temperature and pressure that can induce transitions between these forms .

Análisis Bioquímico

Molecular Mechanism

The molecular mechanism of action of 3-Chloroisonicotinic acid is not well-defined. It is not clear how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of 3-Chloroisonicotinic acid at different dosages in animal models have not been extensively studied. Information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently lacking .

Metabolic Pathways

There is no specific information available on the enzymes or cofactors it interacts with, or any effects on metabolic flux or metabolite levels .

Transport and Distribution

Information on any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation, is currently lacking .

Subcellular Localization

Information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently lacking .

Propiedades

IUPAC Name |

3-chloropyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO2/c7-5-3-8-2-1-4(5)6(9)10/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYAZXWFEMDJTFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70370964 | |

| Record name | 3-chloroisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88912-27-0 | |

| Record name | 3-chloroisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloroisonicotinic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

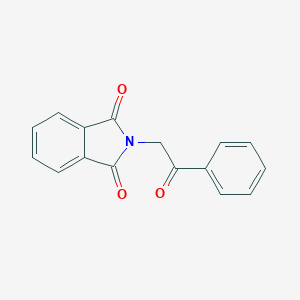

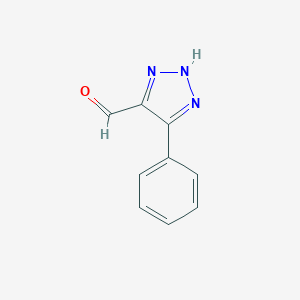

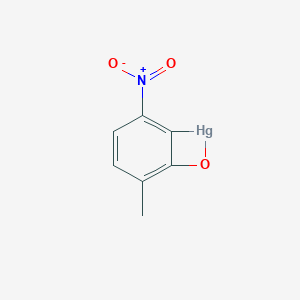

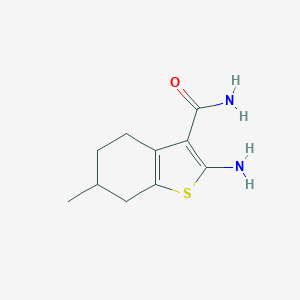

Feasible Synthetic Routes

Q1: Can 3-chloroisonicotinic acid be used as a building block for synthesizing more complex structures?

A: Yes, 3-chloroisonicotinic acid serves as a valuable precursor in synthesizing dibenzo[f,h]quinolines via a palladium-catalyzed decarboxylative annulation reaction with dibenzo[b,d]iodol-5-ium triflates. [] This reaction tolerates various electron-donating and electron-withdrawing substituents on both reactants. Importantly, the carboxylic acid group in 3-chloroisonicotinic acid exhibits a stronger ortho-directing effect than the pyridine nitrogen, enabling site-selective C-H functionalization of the resulting dibenzo[f,h]quinolines. []

Q2: How does the stepwise chlorination of isonicotinic acid affect its coordination with uranyl and silver ions?

A: Stepwise chlorination of isonicotinic acid, progressing from the unsubstituted acid to 3-chloroisonicotinic acid and then to 3,5-dichloroisonicotinic acid, drastically alters the resulting structures of heterometallic uranyl-silver coordination polymers. [] The bulky chlorine atoms, particularly in the di-chlorinated derivative, introduce steric hindrance that forces the carboxyl group to coordinate with silver ions instead of the expected uranyl ions. This shift in coordination behavior leads to the formation of diverse 3D heterometallic frameworks with high coordination numbers for silver. []

Q3: Have computational methods been used to investigate 3-chloroisonicotinic acid?

A: Although currently unpublished, research utilizing first-principles calculations and Hirshfeld surface analysis has been undertaken to elucidate the conformational polymorphism of 3-chloroisonicotinic acid. [] This research aims to provide further insights into the stability and properties of the different polymorphs at a molecular level.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(Phenylsulfanyl)phenyl]methanol](/img/structure/B183982.png)

![2-Phenyl-1,2,4-triazaspiro[4.4]nonane-3-thione](/img/structure/B183987.png)